

PC-Biotin-PEG4-NHS carbonate solubility and stability

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Compound of Interest

Compound Name: PC-Biotin-PEG4-NHS carbonate

Cat. No.: B1193324

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An In-depth Technical Guide to **PC-Biotin-PEG4-NHS Carbonate**: Solubility and Stability

For researchers, scientists, and drug development professionals, the effective use of biotinylation reagents is crucial for the success of a wide range of applications, from affinity purification to targeted drug delivery. **PC-Biotin-PEG4-NHS Carbonate** is a versatile reagent that combines a photocleavable (PC) linker, a biotin moiety for strong binding to streptavidin, a hydrophilic PEG4 spacer, and an N-hydroxysuccinimide (NHS) carbonate for reaction with primary amines.[1][2][3] This guide provides a comprehensive overview of the solubility and stability of this reagent, along with detailed experimental protocols and logical diagrams to ensure its optimal use in your research.

Core Properties of PC-Biotin-PEG4-NHS Carbonate

This reagent is a heterobifunctional linker designed for the controlled biotinylation of biomolecules.[2] The NHS carbonate group reacts with primary amines on proteins and other molecules to form a stable carbamate linkage.[1][4] The key feature of this molecule is the photocleavable linker, which allows for the release of the biotinylated molecule from streptavidin under mild conditions using near-UV light (300-365 nm), thus preserving the integrity of the target molecule.[1][4][5][6][7] The PEG4 spacer enhances the water solubility of the reagent and the resulting conjugate, and reduces steric hindrance.[2][8][9]

Solubility Data

The solubility of **PC-Biotin-PEG4-NHS Carbonate** is a critical factor for its effective use in labeling reactions. The presence of the PEG4 spacer generally improves its hydrophilicity compared to biotinylation reagents with only hydrocarbon spacers.^{[9][10]}

Table 1: Solubility of **PC-Biotin-PEG4-NHS Carbonate** and Related Compounds

Solvent/Buffer System	Compound	Solubility	Comments
Dimethyl sulfoxide (DMSO)	PC-Biotin-PEG4-NHS Carbonate	Soluble ^{[1][11]}	Recommended for preparing concentrated stock solutions. ^{[12][13]} Use anhydrous grade to minimize hydrolysis.
Dimethylformamide (DMF)	PC-Biotin-PEG4-NHS Carbonate	Soluble ^[1]	An alternative to DMSO for stock solutions. Use anhydrous grade.
Dichloromethane (DCM)	PC-Biotin-PEG4-NHS Carbonate	Soluble ^[1]	Primarily for organic synthesis applications.
Water	Biotin-PEG4-NHS Ester	10 mg/mL ^[10]	The PEG4 spacer significantly enhances water solubility.
1:1 DMSO:PBS (pH 7.2)	Biotin-NHS	~0.5 mg/mL ^[13]	Demonstrates the limited aqueous solubility of non-pegylated NHS esters.

Stability and Storage

The stability of **PC-Biotin-PEG4-NHS Carbonate** is primarily dictated by the susceptibility of the NHS ester to hydrolysis. Proper storage and handling are essential to maintain its reactivity.

Table 2: Stability and Recommended Storage Conditions

Condition	Recommendation	Rationale
Solid Form Storage	Store at -20°C, protected from light and moisture.[1][2][14]	Minimizes degradation from hydrolysis and photodecomposition. The NHS ester is moisture-sensitive.[12]
Stock Solutions (in Anhydrous DMSO/DMF)	Store at -20°C or -80°C in small aliquots.[12][15] May be stable for several months if moisture is strictly excluded.	Anhydrous organic solvents prevent hydrolysis of the NHS ester. Aliquoting avoids repeated freeze-thaw cycles.
Aqueous Solutions	Prepare fresh immediately before use. Do not store.[12][15]	The NHS ester hydrolyzes rapidly in aqueous solutions, especially at neutral to alkaline pH.[16]
pH of Reaction	Optimal reaction with primary amines occurs at pH 7-9.[8][10]	Balances amine reactivity with the rate of NHS ester hydrolysis, which increases with higher pH.[17]
Light Exposure	Avoid prolonged exposure to light.	The photocleavable linker is sensitive to UV light.

Experimental Protocols

The following are detailed protocols for the use and characterization of **PC-Biotin-PEG4-NHS Carbonate**.

Protocol 1: Protein Biotinylation

This protocol describes a general procedure for labeling a protein with **PC-Biotin-PEG4-NHS Carbonate**.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

- **PC-Biotin-PEG4-NHS Carbonate**

- Anhydrous DMSO or DMF
- Desalting column for buffer exchange and removal of excess biotinylation reagent

Procedure:

- Prepare the Protein Sample: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable buffer like PBS.[\[18\]](#)[\[19\]](#)
- Prepare the Biotinylation Reagent Stock Solution: Immediately before use, allow the vial of **PC-Biotin-PEG4-NHS Carbonate** to equilibrate to room temperature to prevent moisture condensation.[\[12\]](#) Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
- Biotinylation Reaction: Add a 10- to 20-fold molar excess of the **PC-Biotin-PEG4-NHS Carbonate** stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.[\[19\]](#)
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[\[12\]](#)[\[19\]](#)
- Removal of Excess Reagent: Remove non-reacted **PC-Biotin-PEG4-NHS Carbonate** using a desalting column or dialysis.[\[12\]](#)[\[15\]](#)
- Storage: Store the biotinylated protein under conditions optimal for the non-biotinylated protein, typically at 4°C for short-term or -20°C/-80°C for long-term storage.

Protocol 2: Photocleavage of the Biotin Linker

This protocol describes the release of the biotinylated molecule from streptavidin.

Materials:

- Biotinylated molecule bound to streptavidin beads
- Wash buffer (e.g., PBS with 0.05% Tween-20)

- Near-UV lamp (365 nm, 1-5 mW/cm²)

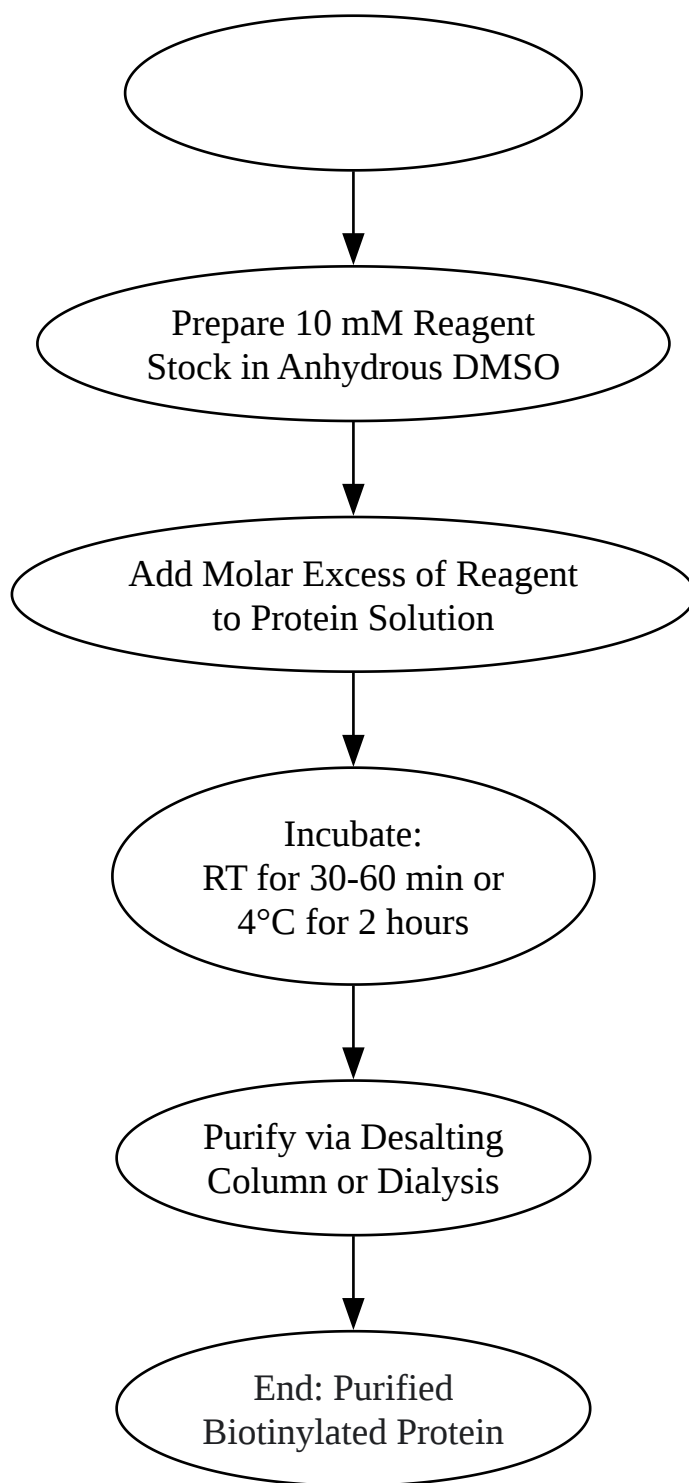
Procedure:

- Immobilization and Washing: Incubate the biotinylated sample with streptavidin beads to allow for binding. Wash the beads thoroughly with wash buffer to remove any non-specifically bound molecules.
- Photocleavage: Resuspend the beads in a suitable buffer. Irradiate the sample with a near-UV lamp at 365 nm.[1] Optimal cleavage is typically achieved within 5-25 minutes.[4][6]
- Elution: Pellet the streptavidin beads by centrifugation. The supernatant will contain the released molecule, now free of the biotin moiety.

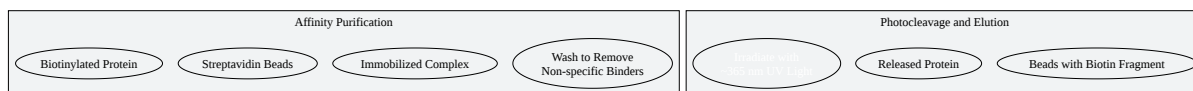
Visualizations

Reaction Mechanism and Experimental Workflows

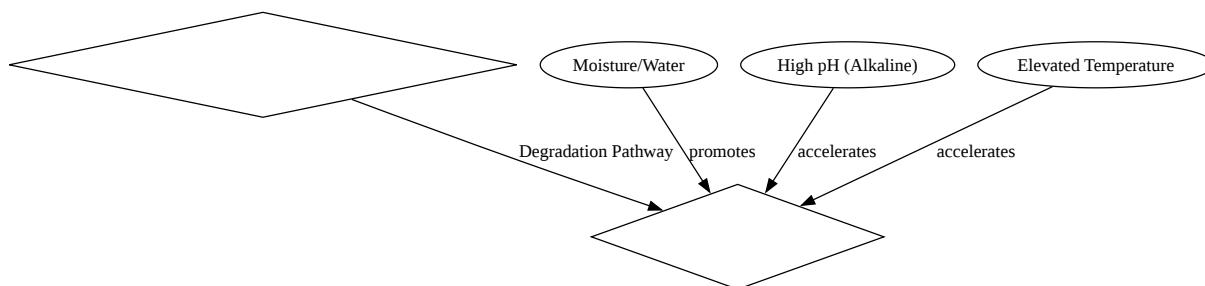
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